molecular formula C22H22N4OS B10870584 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870584
M. Wt: 390.5 g/mol
InChI Key: SRJNGTSEDUJUEU-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a benzothiazole ring, a pyrazolone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be synthesized through a cyclization reaction.

    Synthesis of the Pyrazolone Core: The pyrazolone core can be prepared by reacting hydrazine with an appropriate β-keto ester.

    Coupling Reactions: The benzothiazole and pyrazolone intermediates are then coupled under specific conditions, often involving a base and a solvent like ethanol.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the pyrazolone core, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the pyrazolone core.

    Reduced Derivatives: Reduced forms of the benzothiazole ring.

    Substituted Products: Compounds with different substituents on the benzothiazole or pyrazolone rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Analytical Chemistry: It can be used as a reagent for the detection of certain metal ions due to its ability to form colored complexes.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

    Enzyme Inhibition: It can inhibit specific enzymes, making it a candidate for drug development in diseases where enzyme inhibition is a therapeutic strategy.

Medicine

    Anti-inflammatory: The compound exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

    Anticancer: Preliminary studies suggest that it may have anticancer activity, possibly through the induction of apoptosis in cancer cells.

Industry

    Dye Manufacturing: The compound can be used in the synthesis of dyes due to its chromophoric properties.

    Polymer Additives: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism by which (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interaction with specific molecular targets. For instance:

    Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and thereby inhibiting enzyme activity.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other benzothiazole and pyrazolone derivatives, such as:
    • 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
    • 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

  • Structural Features : The unique combination of the benzothiazole ring and the pyrazolone core, along with the specific substituents, gives this compound distinct chemical and biological properties.
  • Biological Activity : Compared to similar compounds, it may exhibit enhanced or unique biological activities, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H22N4OS/c1-14(2)13-23-15(3)19-20(16-9-5-4-6-10-16)25-26(21(19)27)22-24-17-11-7-8-12-18(17)28-22/h4-12,14,25H,13H2,1-3H3

InChI Key

SRJNGTSEDUJUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

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